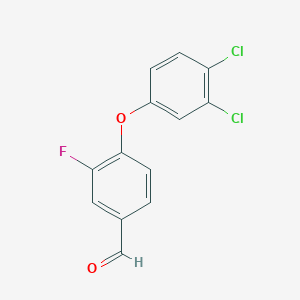![molecular formula C11H10O2S B8324689 2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester](/img/structure/B8324689.png)
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester
概要
説明
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a methoxycarbonyl group at the 5-position and a methyl group at the 2-position of the benzothiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylthiophene with a suitable methoxycarbonylating agent can yield the desired compound. The reaction conditions typically involve the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
科学的研究の応用
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxycarbonyl group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring can engage in π-π interactions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
2-Methylbenzo[b]thiophene: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
5-Methoxycarbonylbenzo[b]thiophene: Lacks the methyl group at the 2-position, affecting its steric and electronic properties.
2-Methylthiophene: A simpler structure without the fused benzene ring, leading to different applications and reactivity.
Uniqueness
2-Methylbenzo[b]thiophene-5-carboxylic acid methyl ester is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer specific chemical properties and reactivity. These functional groups allow for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H10O2S |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
methyl 2-methyl-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O2S/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3 |
InChIキー |
DOBPARWDWKCERQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(S1)C=CC(=C2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8324631.png)



![Methyl 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8324651.png)



![(1R,5S)-3-azabicyclo[3.2.0]heptane](/img/structure/B8324671.png)
![N-(3-chlorophenyl)-3-((methylamino)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8324677.png)
![7-Hydroxybenzo[b]thiophene-4-carbaldehyde](/img/structure/B8324697.png)
![4-(oxiran-2-ylmethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B8324703.png)

